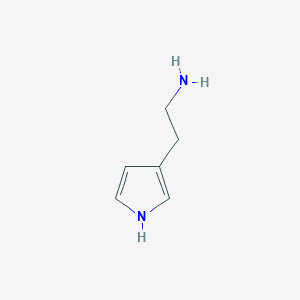
2-(1H-pyrrol-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-ピロール-3-イル)エタン-1-アミンは、ピロール環がエチルアミン基に結合した有機化合物です。
準備方法
合成経路および反応条件
2-(1H-ピロール-3-イル)エタン-1-アミンの合成は、一般的にピロールとエチルアミンを制御された条件下で反応させることから始まります。一般的な方法の1つは、触媒を用いてピロールとエチルアミン間の反応を促進し、目的の生成物を生成することです。
工業的生産方法
工業的な環境では、2-(1H-ピロール-3-イル)エタン-1-アミンの生産は、収率と純度を最大化するために最適化された条件を用いた大規模な反応を含む場合があります。これには、高圧反応器や連続フローシステムを使用して、一貫した生産を確保することが含まれます。
化学反応の分析
反応の種類
2-(1H-ピロール-3-イル)エタン-1-アミンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するピロール誘導体を形成するために酸化することができます。
還元: 還元反応は、還元されたアミン誘導体の生成につながる可能性があります。
置換: アミン基は置換反応に関与することができ、さまざまな置換ピロール誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 置換反応には、塩基性または酸性条件下でハロゲン化アルキルまたは酸塩化物などの試薬が含まれる場合があります。
生成される主な生成物
これらの反応から生成される主な生成物には、ピロール環またはエチルアミン鎖に異なる官能基が結合している、さまざまな置換ピロール誘導体が含まれます。
科学研究における用途
2-(1H-ピロール-3-イル)エタン-1-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における構成単位として使用されます。
生物学: この化合物は、潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 医薬品中間体または有効成分としての可能性を探求するために、研究が進行中です。
産業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
2-(1H-pyrrol-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
2-(1H-ピロール-3-イル)エタン-1-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合して、それらの活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。関与する正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- 2-(1H-ピロール-1-イル)エタンアミン
- 2-(1H-ピロール-2-イル)エタンアミン
- 2-(1H-ピロール-4-イル)エタンアミン
独自性
2-(1H-ピロール-3-イル)エタン-1-アミンは、ピロール環上のエチルアミン基の位置が異なり、その化学反応性と生物活性に影響を与える可能性があるため、ユニークです。この位置異性体は、化合物が他の分子と相互作用する方法や、全体的な特性に違いをもたらす可能性があります。
特性
分子式 |
C6H10N2 |
|---|---|
分子量 |
110.16 g/mol |
IUPAC名 |
2-(1H-pyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1,3,7H2 |
InChIキー |
ZBJSHMBQYSDTGK-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
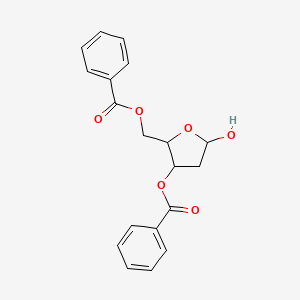
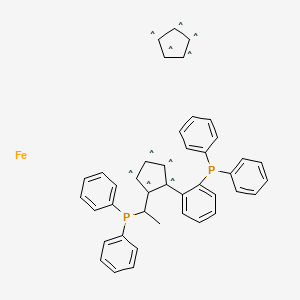
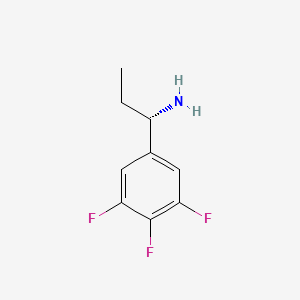
![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

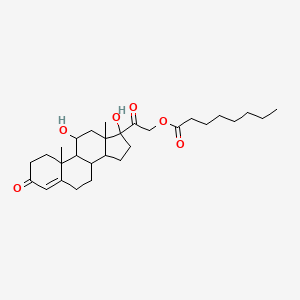

![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)

